S-[(3-Hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate
Overview
Description
S-[(3-Hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate is a useful research compound. Its molecular formula is C10H17NO2S and its molecular weight is 215.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of S-[(3-Hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate is the nicotinic acetylcholine receptors . This compound is used in the preparation of agonists for these receptors . The nicotinic acetylcholine receptors play a crucial role in the nervous system, mediating the effects of acetylcholine, a neurotransmitter .
Mode of Action
This interaction results in changes in the cell membrane potential, leading to a cascade of events within the cell .
Biochemical Pathways
The compound’s interaction with nicotinic acetylcholine receptors affects the cholinergic signaling pathway . This pathway is involved in numerous physiological processes, including muscle contraction, heart rate, and cognition . The downstream effects of this interaction can vary widely depending on the specific type of receptor and its location in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific type of nicotinic acetylcholine receptor it interacts with and the location of these receptors in the body . For instance, activation of these receptors in the nervous system could lead to changes in nerve signaling and potentially influence processes such as cognition, memory, and muscle control .
Properties
IUPAC Name |
S-[(3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-8(12)14-7-10(13)6-11-4-2-9(10)3-5-11/h9,13H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHADZQDUODCVBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1(CN2CCC1CC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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